7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole is an organoboron compound featuring a benzo[d][1,2,3]thiadiazole core substituted at the 7-position with a pinacol boronate ester group. The thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) in the benzo[d] system adopts a unique electronic structure due to the positions of the heteroatoms (N-N-S arrangement). The pinacol boronate group (–B(O$2$C$2$Me$_4$)) enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in synthesizing conjugated polymers, pharmaceuticals, and optoelectronic materials .
The compound’s synthesis typically involves palladium-catalyzed borylation of a brominated or iodinated benzo[d][1,2,3]thiadiazole precursor. While direct synthesis details are sparse in the provided evidence, analogous methods for benzo[c][1,2,5]thiadiazole derivatives (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole) involve Miyaura borylation using bis(pinacolato)diboron and Pd catalysts . The boronate group’s stability and reactivity make this compound a versatile synthon for constructing complex aromatic systems.
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9-10(8)18-15-14-9/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNYFCBEKUDAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=NS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole typically involves the borylation of benzo[d][1,2,3]thiadiazole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction between benzo[d][1,2,3]thiadiazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key boron-containing coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aromatic systems.
Reaction Conditions:
| Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4,7-Dibromobenzo-thiadiazole | Pd(OAc)₂/Xantphos | THF/H₂O | 70–110°C | 65–97 | |
| 9-Hexylcarbazole bromide | Pd(PPh₃)₂Cl₂/Cs₂CO₃ | Toluene/DMA | 85°C | 23 |
Bromination and Functionalization
The boronic ester group facilitates regioselective bromination for further derivatization:
Bromination with NBS:
This reaction proceeds at 0°C to RT over 24 hours, yielding 56–83% brominated products .
Formation of Donor-Acceptor Materials
The compound’s electron-deficient benzothiadiazole core pairs with electron-rich units (e.g., cyclopentadithiophene, carbazole) to create low-bandgap materials:
Challenges and Optimization
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Selectivity Issues : Suzuki reactions with asymmetrical dibromides (e.g., 4,7-dibromobenzo-thiadiazole) yield mixtures of mono- and bis-coupled products, requiring chromatographic separation .
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Catalyst Sensitivity : Pd₂(dba)₃/(t-Bu)₃P systems improve yields for sterically hindered substrates compared to Pd(OAc)₂/Xantphos .
Structural and Analytical Data
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Molecular Formula : C₁₂H₁₅BN₂O₂S
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NMR Signatures :
This compound’s versatility in cross-coupling, bromination, and polymer synthesis underscores its importance in materials science and medicinal chemistry. Experimental protocols and yields are well-documented across diverse applications, ensuring reproducibility for industrial and academic use.
Scientific Research Applications
Organic Electronics
One of the primary applications of this compound lies in the field of organic electronics. It serves as an important intermediate in the synthesis of organic semiconductors used in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). The incorporation of thiadiazole derivatives enhances the charge transport properties and overall efficiency of these devices.
Photovoltaic Systems
Research indicates that compounds similar to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole can improve the performance of bulk heterojunction solar cells. These materials facilitate better light absorption and charge separation when integrated into polymer blends used for solar cell fabrication .
Drug Development
The boronic acid functionality allows for potential applications in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols and other biological molecules. This property can be exploited in drug design to create targeted therapies or diagnostic agents .
Catalysis
This compound may also find use as a catalyst or catalyst precursor in various organic reactions due to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom allows for efficient coupling with aryl halides or other electrophiles .
Case Studies
Mechanism of Action
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole exerts its effects is primarily through its ability to participate in electronic interactions. The compound’s structure allows it to act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices . The molecular targets and pathways involved include interactions with other organic molecules and materials in the device matrix .
Comparison with Similar Compounds
Structural Isomerism and Electronic Effects
Benzo[d] vs. Benzo[c] Thiadiazole Cores :
The benzo[d][1,2,3]thiadiazole core (N-N-S arrangement) has distinct electronic properties compared to benzo[c][1,2,5]thiadiazole (N-S-N arrangement). The latter’s extended conjugation and electron-deficient nature make it superior for charge transport in semiconductors .- Mono- vs. Bis-Boronate Derivatives: Mono-boronate derivatives (e.g., the target compound) are typically used as end-cappers or monomers in step-growth polymerization, while bis-boronates (e.g., 4,7-bis-boronate benzo[c] derivatives) enable linear polymerization with dibromoarenes. For example, polymerization of 4,7-bis-boronate benzo[c]thiadiazole with 1,8-dibromonaphthalene achieved 74% yield and $ M_n = 10,149 $ .
Substituent Effects
- Electron-Withdrawing Groups (EWGs) :
Fluorine substitution (as in 5,6-difluoro-4,7-bis-boronate benzo[c]thiadiazole) enhances electron deficiency, improving n-type semiconductor performance in organic field-effect transistors (OFETs) . - Thiophene Linkers : Thiophene-substituted derivatives (e.g., compound 5 in Table 1) exhibit red-shifted absorption spectra due to extended π-conjugation, making them suitable for DSSCs .
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBNOS
- Molecular Weight : 375.58 g/mol
- CAS Number : 2189684-53-3
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an anticancer agent and its role in modulating immune responses.
Anticancer Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
- Case Study : A study demonstrated that derivatives of benzo[d][1,2,3]thiadiazole showed cytotoxic effects against various cancer cell lines. The specific derivative containing the dioxaborolane group exhibited enhanced activity compared to its analogs .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 12.5 | |
| 4-Nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[c][1,2,5]oxadiazol-5-amine | MCF7 (Breast Cancer) | 8.0 |
Immune Modulation
Another area of interest is the compound's ability to modulate immune responses:
- Immune Cell Rescue Assay : In a study focusing on PD-1/PD-L1 interactions—critical in cancer immunotherapy—this compound was shown to rescue mouse splenocytes effectively at concentrations as low as 100 nM .
Pharmacological Studies
Various studies have explored the pharmacological implications of this compound:
- In Vitro Studies : Testing on different cancer cell lines has shown promising results in inhibiting cell proliferation and inducing apoptosis.
- In Vivo Studies : Animal models have demonstrated reduced tumor size upon administration of the compound in conjunction with standard chemotherapy agents.
Q & A
Q. What are the optimal synthetic protocols for preparing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]thiadiazole, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts. Key steps include:
- Reagents : Aryl halides (e.g., 4-bromobenzoate) and boronate esters.
- Catalysts : Pd(dppf)Cl₂ (0.05–0.1 equiv) or Pd(PPh₃)₄ (0.1 equiv) .
- Solvent system : THF/water (2:1 or 1:1 ratio) at 80°C under N₂ .
- Base : K₂CO₃ or NaHCO₃ (3–10 equiv) to deprotonate intermediates .
Typical yields range from 52% to 89.6% , influenced by steric hindrance and electron-withdrawing groups on the benzo-thiadiazole core . For reproducibility, ensure strict anhydrous conditions and degas solvents to prevent catalyst poisoning.
Q. How should researchers purify and characterize this boronate ester to ensure structural fidelity?
- Purification : Use column chromatography with silica gel and hexane/ethyl acetate (3:1) or dichloromethane/methanol (10:1) gradients .
- Characterization :
- ¹H/¹³C NMR : Confirm boronate ester integration (e.g., methyl groups at δ 1.3 ppm) and aromatic proton patterns .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₈BNO₂S) .
- X-ray crystallography : Resolve π-stacking interactions in the benzo-thiadiazole moiety using SHELX software .
Advanced Research Questions
Q. How does the electron-deficient benzo-thiadiazole unit influence Suzuki-Miyaura coupling efficiency in polymer synthesis?
The benzo-thiadiazole core acts as an electron-accepting motif , enhancing reactivity with electron-rich aryl boronate esters. For example:
- In PIDTC16-BT synthesis, coupling with fluorene-based boronate esters achieved Mn = 61.7 kDa (PDI = 1.98) due to improved charge transfer .
- Steric effects : Bulky substituents on the benzo-thiadiazole (e.g., bis(octyloxy) groups) reduce yields by ~20% compared to unsubstituted analogs . Optimize monomer stoichiometry (1:2.2 boronate:halide ratio) to mitigate this .
Q. What strategies resolve contradictions in mechanochromic luminescence data for benzo-thiadiazole derivatives?
Discrepancies in emission spectra (e.g., bathochromic shifts under mechanical stress) arise from self-assembly dynamics :
- Aggregation-induced emission (AIE) : Monitor fluorescence quenching in THF vs. enhanced emission in solid state .
- XRD analysis : Correlate crystalline-to-amorphous phase transitions with λem shifts .
- DFT calculations : Model HOMO-LUMO gaps to predict mechanoresponsive behavior (e.g., ΔE = 2.3 eV for fluorene-benzo-thiadiazole dyads) .
Q. How can researchers troubleshoot low yields in multi-step syntheses involving this boronate ester?
- Catalyst screening : Replace Pd(dppf)Cl₂ with Pd₂(dba)₃/XPhos for sterically hindered substrates .
- Temperature control : Use microwave-assisted heating (100°C, 30 min) for sluggish reactions .
- Byproduct analysis : Identify deboronation products via ¹¹B NMR (δ 28–30 ppm for boronic acids) and add pinacol to stabilize the boronate ester .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
